4-Bromothiophenol

Catalog No.
S591162
CAS No.
106-53-6
M.F
C6H5BrS
M. Wt
189.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromothiophenol

CAS Number

106-53-6

Product Name

4-Bromothiophenol

IUPAC Name

4-bromobenzenethiol

Molecular Formula

C6H5BrS

Molecular Weight

189.07 g/mol

InChI

InChI=1S/C6H5BrS/c7-5-1-3-6(8)4-2-5/h1-4,8H

InChI Key

FTBCOQFMQSTCQQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S)Br

Synonyms

4-Bromobenzenethiol; 1-Bromo-4-mercaptobenzene; 4-Bromobenzene-1-thiol;4-Bromophenylthiol; 4-Bromothiophenol; NSC 229563; NSC 32018;p-Bromobenzenethiol; p-Bromophenyl thiol; p-Bromothiophenol

Canonical SMILES

C1=CC(=CC=C1S)Br

Organic Synthesis

  • Precursor for other organosulfur compounds: 4-Bromothiophenol can be used as a starting material for the synthesis of various other organosulfur compounds, such as thioethers, sulfones, and disulfides. These compounds have diverse applications in various fields, including pharmaceuticals, materials science, and agriculture .
  • Suzuki-Miyaura coupling reactions: 4-Bromothiophenol can participate in Suzuki-Miyaura coupling reactions, which are a type of cross-coupling reaction used to form carbon-carbon bonds. This reaction allows the introduction of various functional groups onto the aromatic ring of 4-bromothiophenol, leading to the synthesis of diverse new molecules with potential applications in drug discovery and material science .

Materials Science

  • Self-assembled monolayers (SAMs): 4-Bromothiophenol can be used to form self-assembled monolayers (SAMs) on gold surfaces. SAMs are ordered assemblies of molecules on a substrate that can tailor the surface properties for various applications. 4-Bromothiophenol SAMs have been studied for their potential applications in biosensors, corrosion protection, and molecular electronics .
  • Organic photovoltaics (OPVs): 4-Bromothiophenol is being explored as a hole transporting material (HTM) in organic photovoltaics (OPVs). HTMs are crucial components in OPVs that facilitate the transport of positive charges generated upon light absorption. Research suggests that 4-bromothiophenol-based HTMs can improve the efficiency and stability of OPVs .

Other Applications

  • Biomedical research: 4-Bromothiophenol derivatives are being investigated for their potential applications in various areas of biomedical research, including cancer treatment and drug delivery .
  • Environmental monitoring: 4-Bromothiophenol can be used as a sensor for detecting specific environmental contaminants. This application is still under development, but it holds promise for monitoring environmental pollution .

4-Bromothiophenol is an organic compound with the chemical formula BrC6H4SH. It appears as colorless to beige crystals at room temperature and belongs to the class of aromatic thiols due to the presence of the thiol group (–SH) attached to a benzene ring. The bromine atom is located at the para position relative to the thiol group, contributing to its unique chemical properties and reactivity . This compound is known for its pungent odor and is considered hazardous, classified as corrosive and toxic upon exposure .

  • Metal binding: The thiol group can form strong bonds with metal ions, making it potentially useful in studies of metal-containing biomolecules [].
  • Disulfide bridge formation: Thiol groups can form disulfide bridges with other thiols, which play a crucial role in protein structure and function [].

4-Bromothiophenol can pose several safety hazards:

  • Toxicity: Limited data exists on its specific toxicity, but thiols in general can be irritating to the skin, eyes, and respiratory system [].
  • Odor: It possesses a strong unpleasant odor.
  • Flammability: Information on flammability is not readily available, but it's recommended to handle it with caution regarding flammable solvents.

Safety precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling 4-bromothiophenol.
  • Work in a well-ventilated area.
  • Dispose of waste according to proper regulations.
, including:

  • Nucleophilic Substitution Reactions: The thiol group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Suzuki Coupling Reactions: This compound can be utilized in cross-coupling reactions to synthesize biaryl compounds.
  • Reduction Reactions: It can be synthesized from 4-bromo-benzenesulfonyl chloride through reduction using red phosphorus and iodine in acidic conditions .

Research indicates that 4-Bromothiophenol exhibits biological activity, particularly in its interactions with cellular thiols. It has been studied for its potential cytotoxic effects, as it can form covalent adducts with essential cellular thiols, potentially disrupting cellular functions . Additionally, its reactivity may contribute to its role in various biochemical pathways, although specific therapeutic applications remain under investigation.

Several methods exist for synthesizing 4-Bromothiophenol:

  • Reduction of 4-Bromo-benzenesulfonyl Chloride:
    • Reacting 4-bromo-benzenesulfonyl chloride with red phosphorus and iodine in an acidic medium:
      BrC6H4SO2Cl+4H+HIBrC6H4SH+H2SO4+I2+HCl\text{BrC}_6\text{H}_4\text{SO}_2\text{Cl}+4\text{H}+\text{HI}\rightarrow \text{BrC}_6\text{H}_4\text{SH}+\text{H}_2\text{SO}_4+\text{I}_2+\text{HCl}
  • Using Chloro-trimethyl-silane and Potassium Nitrate:
    • In dichloromethane at 30°C, where 4-bromothiophenol reacts with chloro-trimethyl-silane and potassium nitrate .
  • Refluxing with Sodium Bicarbonate:
    • A method involving refluxing with sodium bicarbonate to yield various derivatives .

4-Bromothiophenol finds applications in various fields, including:

  • Chemical Synthesis: Used as a building block in organic synthesis for creating complex molecules.
  • Material Science: Employed in the development of new materials due to its unique chemical properties.
  • Pharmaceutical Research: Investigated for potential therapeutic applications owing to its biological activity .

Studies involving 4-Bromothiophenol often focus on its interactions with biological molecules. Its ability to form adducts with thiols suggests a potential role in modulating redox states within cells. Furthermore, its reactivity may influence drug design and development strategies aimed at targeting specific biochemical pathways .

Several compounds share structural similarities with 4-Bromothiophenol, each exhibiting unique properties:

Compound NameStructureKey Features
ThiophenolC6H5SHSimple thiol without halogen substitution.
BenzylthiolC6H5CH2SHContains a benzyl group; more hydrophobic.
4-ChlorothiophenolC6H4ClSHSimilar structure but with chlorine instead of bromine; different reactivity.
3-BromothiophenolC6H4BrSHBromine at the meta position; different electronic properties.

The uniqueness of 4-Bromothiophenol lies in its specific bromine substitution pattern and the resulting electronic effects which influence its reactivity and biological interactions compared to these similar compounds.

XLogP3

3.2

Boiling Point

230.5 °C

Melting Point

73.0 °C

UNII

P3WUO03X17

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (14.29%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (12.24%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (87.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

106-53-6

Wikipedia

4-bromothiophenol

General Manufacturing Information

Benzenethiol, 4-bromo-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types